[(5S)-7-Iodo-5-methyl-2-methylidenehept-3-en-1-yl](trimethyl)silane
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Overview
Description
(5S)-7-Iodo-5-methyl-2-methylidenehept-3-en-1-ylsilane is an organosilicon compound characterized by the presence of a trimethylsilyl group and an iodine atom. This compound is notable for its unique structure, which combines the reactivity of the iodine atom with the stability provided by the trimethylsilyl group. It is used in various organic synthesis reactions due to its ability to act as a versatile reagent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-7-Iodo-5-methyl-2-methylidenehept-3-en-1-ylsilane typically involves the reaction of chlorotrimethylsilane with sodium iodide in acetonitrile. This reaction is carried out under reflux conditions to facilitate the halogen exchange process . The general reaction can be represented as follows:
(CH3)3SiCl+NaI→(CH3)3SiI+NaCl
Industrial Production Methods
On an industrial scale, the production of (5S)-7-Iodo-5-methyl-2-methylidenehept-3-en-1-ylsilane involves similar halogen exchange reactions, often optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process, ensuring consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(5S)-7-Iodo-5-methyl-2-methylidenehept-3-en-1-ylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, making it a valuable intermediate in organic synthesis.
Reduction Reactions: The compound can act as a reducing agent in certain conditions, particularly in the presence of Lewis acids.
Hydrosilylation Reactions: It can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across multiple bonds in organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with (5S)-7-Iodo-5-methyl-2-methylidenehept-3-en-1-ylsilane include:
Sodium iodide: For halogen exchange reactions.
Lewis acids: Such as boron trifluoride, to facilitate reduction reactions.
Hydrosilanes: For hydrosilylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of organosilicon compounds, while hydrosilylation reactions typically produce silylated organic molecules .
Scientific Research Applications
(5S)-7-Iodo-5-methyl-2-methylidenehept-3-en-1-ylsilane has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5S)-7-Iodo-5-methyl-2-methylidenehept-3-en-1-ylsilane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl group stabilizes the compound, while the iodine atom provides a reactive site for various chemical transformations . The compound can interact with molecular targets through silicon-oxygen or silicon-carbon bond formation, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Similar in structure but contains a chlorine atom instead of iodine.
Trimethylsilane: Lacks the iodine atom and is used primarily as a reducing agent.
Tris(trimethylsilyl)silane: Known for its radical reducing properties.
Uniqueness
(5S)-7-Iodo-5-methyl-2-methylidenehept-3-en-1-ylsilane is unique due to the presence of both the iodine atom and the trimethylsilyl group, which confer distinct reactivity and stability. This combination makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions .
Properties
CAS No. |
922724-82-1 |
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Molecular Formula |
C12H23ISi |
Molecular Weight |
322.30 g/mol |
IUPAC Name |
[(5S)-7-iodo-5-methyl-2-methylidenehept-3-enyl]-trimethylsilane |
InChI |
InChI=1S/C12H23ISi/c1-11(8-9-13)6-7-12(2)10-14(3,4)5/h6-7,11H,2,8-10H2,1,3-5H3/t11-/m1/s1 |
InChI Key |
VYNGOBVAWAYIOR-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@H](CCI)C=CC(=C)C[Si](C)(C)C |
Canonical SMILES |
CC(CCI)C=CC(=C)C[Si](C)(C)C |
Origin of Product |
United States |
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